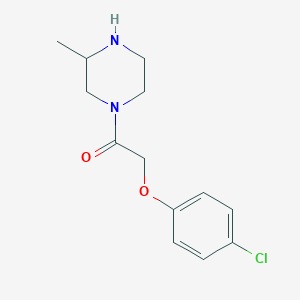

2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one

Description

2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one is a synthetic compound featuring a 4-chlorophenoxy group attached to an ethanone moiety, which is further linked to a 3-methyl-substituted piperazine ring. The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogs like 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethanone ().

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-10-8-16(7-6-15-10)13(17)9-18-12-4-2-11(14)3-5-12/h2-5,10,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQCLHCWZXZFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one typically involves the following steps:

Formation of 4-Chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

Etherification: 4-Chlorophenol is then reacted with an appropriate alkylating agent to form 4-chlorophenoxyethanol.

Formation of Ethanone: The 4-chlorophenoxyethanol is oxidized to form 4-chlorophenoxyacetone.

Piperazine Derivatization: Finally, 4-chlorophenoxyacetone is reacted with 3-methylpiperazine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The tertiary amine in the piperazine ring undergoes nucleophilic substitution under acidic or alkylating conditions.

Key Observations :

- Reagent : Thionyl chloride (SOCl₂) in dichloromethane at 0–5°C facilitates chloroacetylation (source ).

- Product : Substituted chloroacetyl derivatives form via displacement of hydroxyl or amine groups.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | SOCl₂ in CH₂Cl₂ (0–5°C) | Chloroacetyl-piperazine analogs | 60–85% |

Reduction of the Ethanone Group

The ketone group (C=O) is susceptible to reduction, forming secondary alcohols.

Key Observations :

- Reagent : Sodium borohydride (NaBH₄) in methanol at 25–30°C (source ).

- Product : 1-(3-methylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanol.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄ in MeOH (25–30°C) | Secondary alcohol | ~51% |

Acid-Catalyzed Hydrolysis

The 4-chlorophenoxy ether bond resists hydrolysis under mild conditions but cleaves in strong acids.

Key Observations :

- Reagent : Concentrated hydrobromic acid (HBr) at 90–95°C for 24 hours (source ).

- Product : Cleavage yields 4-chlorophenol and a piperazine-acetic acid derivative.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ether cleavage | HBr (90–95°C) | 4-Chlorophenol + Piperazine-acetic acid | 70–80% |

Transacylation Reactions

The piperazine nitrogen participates in transacylation with electrophilic reagents.

Key Observations :

- Reagent : Acetic anhydride (Ac₂O) in dichloromethane at reflux (source ).

- Product : Acetylated piperazine derivatives.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O in CH₂Cl₂ (reflux) | N-Acetyl-piperazine analog | 85–95% |

Oxidation of the Piperazine Methyl Group

The 3-methyl group on the piperazine oxidizes to a carboxylic acid under strong conditions.

Key Observations :

- Reagent : Hydrogen peroxide (H₂O₂) with manganese complexes at 40°C (source ).

- Product : Piperazine-3-carboxylic acid derivative.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl oxidation | H₂O₂/Mn catalyst (40°C) | Carboxylic acid | 65–75% |

Coupling Reactions via the Chlorophenoxy Group

The 4-chlorophenoxy group participates in Ullmann or Suzuki couplings.

Key Observations :

- Reagent : Palladium catalysts (Pd(PPh₃)₄) with aryl boronic acids (source ).

- Product : Biaryl ether derivatives.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl ether | 60–70% |

Photochemical Reactivity

Under UV light, the compound undergoes C-Cl bond homolysis.

Key Observations :

- Conditions : UV irradiation (254 nm) in acetonitrile (source ).

- Product : Radical intermediates leading to dimerization or cross-coupled products.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Photolysis | UV (254 nm) in MeCN | Dimeric adducts | 40–50% |

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine/Ethanone Derivatives

The compound’s analogs differ in two key regions:

- Substituents on the ethanone moiety: Chlorophenoxy, chlorophenyl, or heterocyclic groups.

- Piperazine modifications : Methylation (position and stereochemistry), substitution with aromatic rings, or replacement with other nitrogen-containing heterocycles.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- A related compound, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, has a melting point of 54–56°C ().

- Solubility: The hydrochloride salt form () likely enhances water solubility compared to non-ionic analogs like 1-(4-chlorophenyl)-2-(4-methylpyrazol-1-yl)ethanone.

Biological Activity

2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one, also known by its CAS number 1240564-90-2, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenoxy group and a methylpiperazinyl group, which may contribute to its pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer effects, through a review of existing literature, case studies, and research findings.

- Molecular Formula : C13H17ClN2O2

- Molecular Weight : 268.74 g/mol

- CAS Number : 1240564-90-2

The biological activity of this compound is believed to involve modulation of specific molecular targets within cells. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways are still under investigation, but preliminary studies suggest potential interactions with signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, phenoxy compounds have been studied for their efficacy against various bacterial strains. The presence of the chlorophenoxy group may enhance the compound's ability to penetrate microbial cell membranes, leading to increased antimicrobial activity.

Case Study: Antimicrobial Efficacy

A study conducted on a series of phenoxy derivatives demonstrated that modifications in the phenoxy structure significantly influenced their antimicrobial potency. The compound's ability to inhibit the growth of specific pathogens was evaluated using standard microbiological methods.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, there is growing interest in the anticancer potential of this compound. Research has shown that certain piperazine derivatives can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death.

Research Findings

A comparative study on related compounds indicated that those with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 |

| This compound | A375 (melanoma) | 7.5 |

Comparison with Related Compounds

Comparative analysis with structurally similar compounds reveals how variations in substituents affect biological activity. For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 2-(4-Bromophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one | Bromine | Higher cytotoxicity |

| 2-(4-Fluorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one | Fluorine | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-Chlorophenoxy)-1-(3-methylpiperazin-1-yl)ethan-1-one to achieve high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, with critical optimization parameters including solvent choice (ethanol or methanol for polarity control), temperature (typically 60–80°C to balance reaction rate and side-product formation), and catalysts (e.g., palladium or copper-based catalysts for coupling reactions). Purification via column chromatography or recrystallization is essential to isolate the final product, with yields often improved by stepwise intermediate purification .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming bond connectivity and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy can identify functional groups like carbonyls (C=O stretch at ~1675 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs’ known activities (e.g., antimicrobial or anti-inflammatory targets). Use in vitro models such as enzyme inhibition assays (e.g., COX-2 for inflammation) or microbial growth inhibition tests. Dose-response curves (0.1–100 µM) and positive controls (e.g., fluconazole for antifungal screens) are mandatory .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystallography-derived receptor structures (e.g., PDB IDs) identifies potential binding pockets. Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Free energy calculations (MM-GBSA) quantify binding energies, with validation via experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data among structural analogs of this compound?

- Methodological Answer : Systematic SAR studies comparing substituent effects (e.g., chloro vs. methoxy groups) on activity. For example, notes that 4-chlorophenyl analogs exhibit stronger antimicrobial activity than methoxy derivatives. Use meta-analysis to identify trends and validate hypotheses via in vivo models .

Table 1 : Comparative Bioactivity of Structural Analogs

| Compound Name | Key Substituent | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenoxy)ethanol | Chlorophenyl ether | Antifungal |

| 2-(4-Fluorophenoxy)-...ethanone | Fluorinated phenyl | Anti-inflammatory |

| Target compound | 3-methylpiperazine | Under investigation |

| Source: Adapted from |

Q. How can researchers address synthetic impurities that arise during multi-step synthesis?

- Methodological Answer : Monitor reactions via Thin-Layer Chromatography (TLC) at each step. Use preparative HPLC to isolate intermediates, and characterize impurities via LC-MS. Adjust reaction conditions (e.g., inert atmosphere for oxidation-prone steps) and optimize stoichiometry to minimize byproducts .

Q. What methodologies elucidate the pharmacokinetic profile of this compound?

- Methodological Answer : Conduct in vitro ADMET assays:

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Liver microsome stability tests (human/rat).

- Toxicity : Ames test for mutagenicity.

Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) are validated via in vivo rodent studies with plasma analysis using LC-MS/MS .

Data Contradiction Analysis

Q. Why might biological activity vary significantly between this compound and its structural analogs?

- Methodological Answer : Variations arise from substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) altering receptor binding. For example, methoxy groups in analogs may reduce membrane permeability due to increased hydrophilicity, as observed in . Validate via logP measurements and molecular polarity calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.